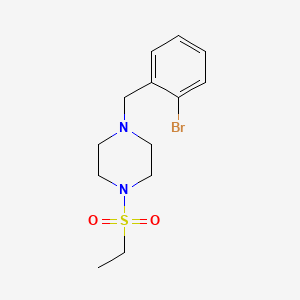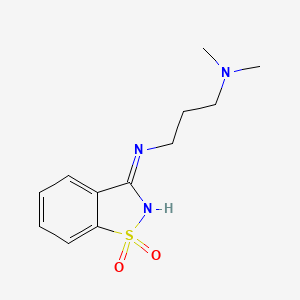![molecular formula C17H20N4O2S B12495737 3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-éthyl-N-(4-isopropylphényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide est un composé hétérocyclique contenant de l'azote. . Ce composé est caractérisé par sa structure unique, qui comprend un cycle triazole fusionné à un cycle pyridine, et un groupe sulfonamide lié au cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-éthyl-N-(4-isopropylphényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des énaminonitriles et des benzohydrazides sous irradiation micro-ondes.
Sulfonylation : Le groupe sulfonamide est introduit par une réaction de sulfonylation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle assistée par micro-ondes en raison de son efficacité et de son caractère écologique. La scalabilité de cette méthode la rend adaptée aux applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-éthyl-N-(4-isopropylphényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, qui peuvent impliquer l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sur les cycles triazole ou pyridine sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles et électrophiles en fonction de la substitution souhaitée.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications De Recherche Scientifique
Le 3-éthyl-N-(4-isopropylphényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé a montré un potentiel en tant qu'agent antibactérien, avec une activité contre les bactéries Gram-positives et Gram-négatives.
Biologie : En recherche biologique, le composé est utilisé pour étudier ses effets sur diverses voies cellulaires et son potentiel en tant qu'agent thérapeutique.
Industrie : La structure unique du composé en fait un élément de construction précieux pour la synthèse d'autres molécules biologiquement actives.
Mécanisme d'action
Le mécanisme d'action du 3-éthyl-N-(4-isopropylphényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur double des kinases c-Met et VEGFR-2, le composé se lie à ces kinases et inhibe leur activité, ce qui conduit à la suppression de la prolifération des cellules cancéreuses et de l'angiogenèse . Le composé peut également induire l'apoptose dans les cellules cancéreuses en interférant avec les voies de signalisation intracellulaires.
Mécanisme D'action
The mechanism of action of 3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, as a dual inhibitor of c-Met and VEGFR-2 kinases, the compound binds to these kinases and inhibits their activity, leading to the suppression of cancer cell proliferation and angiogenesis . The compound may also induce apoptosis in cancer cells by interfering with intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-éthyl-N-phényl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 1,2,4-triazolo[1,5-a]pyridines
- Dérivés de [1,2,4]triazolo[4,3-a]pyrazine
Unicité
Le 3-éthyl-N-(4-isopropylphényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide est unique en raison de son schéma de substitution spécifique, qui confère des activités biologiques distinctes. Son inhibition double des kinases c-Met et VEGFR-2 le distingue des autres composés similaires, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Propriétés
Formule moléculaire |
C17H20N4O2S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-ethyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c1-4-16-18-19-17-15(6-5-11-21(16)17)24(22,23)20-14-9-7-13(8-10-14)12(2)3/h5-12,20H,4H2,1-3H3 |
Clé InChI |
LAWOLKHNARXJAP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)
![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)

![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)

